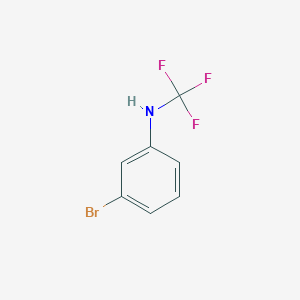

3-bromo-N-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C7H5BrF3N |

|---|---|

Molecular Weight |

240.02 g/mol |

IUPAC Name |

3-bromo-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H5BrF3N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |

InChI Key |

LDDOBTPQZBAIIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of N-(trifluoromethyl)aniline Derivatives

One of the most straightforward approaches to synthesize 3-bromo-N-(trifluoromethyl)aniline is the selective bromination of N-(trifluoromethyl)aniline or its substituted analogs using N-bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Procedure Summary :

A solution of the substituted aniline (e.g., 3-(trifluoromethyl)aniline) in DMF is treated with an equimolar amount of NBS at room temperature for approximately 3 hours. The reaction mixture is then diluted with ethyl acetate and washed with brine. The organic phase is dried over sodium sulfate, filtered, and concentrated to yield 3-bromo-N-(trifluoromethyl)aniline as a brownish solid with yields typically around 90-92%.

| Parameter | Details |

|---|---|

| Starting Material | 3-(Trifluoromethyl)aniline |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature (~20 °C) |

| Reaction Time | 3 hours |

| Workup | Extraction with ethyl acetate, brine wash, drying over Na2SO4 |

| Yield | 90-92% |

| Physical State | Brownish solid |

| Melting Point | 48-50 °C |

- Spectroscopic Data :

- Infrared (KBr pellet): N-H stretch 3485-3362 cm⁻¹, C≡N stretch 2219 cm⁻¹, aromatic C=C stretches 1615-1509 cm⁻¹, CF3 group absorption near 1276 and 550 cm⁻¹.

- Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃): Aromatic protons appear as doublets and doublet of doublets between δ 6.63 and 7.38 ppm; broad singlet for amino protons at δ 3.84 ppm.

- Carbon-13 NMR (¹³C NMR, CDCl₃): Signals consistent with aromatic carbons and trifluoromethyl carbon at δ 121.6 ppm.

This method is advantageous due to its simplicity, high yield, and mild conditions. However, care must be taken to avoid dibromination side products by controlling stoichiometry and reaction time.

Multi-Step Synthesis via Acetylation, Nitration, Deacetylation, Deamination, and Reduction

A more elaborate synthetic route involves starting from 4-bromo-2-(trifluoromethyl)toluene, followed by a sequence of functional group transformations to install the amino group at the desired position, as detailed in a Chinese patent (CN101168510A). This method is particularly useful for producing 3-bromo-5-(trifluoromethyl)aniline, a positional isomer closely related to the target compound.

| Step | Description | Conditions and Notes |

|---|---|---|

| 1. Acetylation | Acetylation of 4-bromo-2-(trifluoromethyl)toluene in acetic acid and acetic anhydride | Reaction in dry bottle at 50-60 °C; zinc powder may be added as catalyst; reaction monitored until complete |

| 2. Nitration | Nitration of acetylated intermediate with sulfuric acid and nitric acid | Temperature controlled below 20 °C, stirred for 30 minutes, cooled to 10 °C; nitration degree controlled to avoid over-nitration |

| 3. Deacetylation | Hydrolysis of acetyl group using 30% hydrochloric acid under reflux | Reaction monitored until complete hydrolysis, adjusted to alkaline pH with ammonia, filtration at <30 °C |

| 4. Deamination | Diazonium salt formation using sodium nitrite in sulfuric acid, followed by substitution | Temperature maintained at 10 °C during diazotization; reaction mixture treated with phosphoric acid and ortho-phosphorous acid; copper oxide added as catalyst |

| 5. Reduction | Reduction of diazonium intermediate using iron powder in water and glacial acetic acid | Reflux at 90-95 °C for 2 hours; yields the desired amine compound |

-

- This method allows precise control over substitution patterns.

- The use of acetyl protection prevents undesired side reactions during nitration.

- The diazotization-deamination step enables conversion of nitro groups to amino groups.

- Reduction with iron powder is a classical method for converting diazonium salts to amines.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Bromination with NBS | 3-(Trifluoromethyl)aniline | NBS, DMF, room temperature, 3 h | 90-92 | Simple, high yield, mild | Possible dibromination side products |

| Multi-Step Acetylation-Nitration Route | 4-Bromo-2-(trifluoromethyl)toluene | Acetic anhydride, H2SO4/HNO3, Fe, Zn | Not specified | High regioselectivity, scalable | Multi-step, complex control required |

| Nitration-Hydrogenation Route | 1-Chloro-2-(trifluoromethyl)benzene | HNO3/H2SO4, Pd-C, H2, MeOH | Not specified | Mild reduction, well-established | Limited direct application to bromo analog |

| One-Pot Amination via Perfluoroalkanesulfinate | Aniline derivatives, CF3SO2Na | PPh3, AgF, MeCN, inert atmosphere | Variable | Streamlined, fewer steps | Requires optimization for bromo derivatives |

In-Depth Research Findings and Notes

The direct bromination method using NBS is well-documented with detailed spectroscopic characterization confirming the structure and purity of 3-bromo-N-(trifluoromethyl)aniline. This method is favored for laboratory-scale synthesis due to operational simplicity.

The multi-step patented method provides a robust industrial route with control over substitution patterns, particularly useful for positional isomers. The use of acetyl protection and controlled nitration avoids overreaction and enables clean conversion to the amine.

Hydrogenation of nitro intermediates using palladium catalysts is a classical and selective reduction method that can be adapted to various halogenated trifluoromethylbenzenes.

Emerging one-pot methods offer promising alternatives but require further development for brominated trifluoromethyl anilines.

Careful control of temperature, stoichiometry, and reaction time is critical in all methods to minimize side reactions such as dibromination or over-nitration.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the bromine and trifluoromethyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-(trifluoromethyl)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of substituents (bromo and -CF₃) on the aromatic ring significantly impacts reactivity and biological activity. Key analogs include:

Positional Effects :

- Ortho (2-position) CF₃ : Derivatives like 2-(trifluoromethyl)aniline exhibit reduced basicity due to steric hindrance but show superior bioactivity in cholinesterase inhibition (IC₅₀ = 1.97 µM for BChE) .

- Meta (3-position) CF₃ : 3-Substituted analogs (e.g., 3-bromo-4-CF₃ aniline) are less active in biological assays, likely due to unfavorable electronic effects .

- Para (4-position) Br : Bromine at the para position enhances electrophilic substitution, facilitating coupling reactions in drug synthesis .

Key Research Findings

- Electronic Effects : The -CF₃ group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions .

- Ortho vs. Meta Activity : Ortho-substituted CF₃ analogs outperform meta isomers in enzyme inhibition due to favorable steric and electronic interactions .

- Bromine Utility : Bromine enhances cross-coupling reactivity, enabling diverse functionalization in drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.